molecular formula C13H17FN2O B290219 N-(1-azepanyl)-2-fluorobenzamide

N-(1-azepanyl)-2-fluorobenzamide

Cat. No.: B290219
M. Wt: 236.28 g/mol
InChI Key: HCEUPXHUECCPBR-UHFFFAOYSA-N
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Description

N-(1-azepanyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a seven-membered azepane ring attached to the amide nitrogen. The compound combines a 2-fluorobenzoyl group with a saturated azepane moiety, which may confer unique conformational flexibility and hydrogen-bonding capabilities compared to smaller cyclic amines (e.g., piperidine) or aromatic substituents. Fluorine at the benzamide ortho position is known to enhance metabolic stability, influence electronic properties, and participate in non-covalent interactions (e.g., C-F⋯H or C-F⋯π) that stabilize crystal packing or ligand-receptor binding .

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-(azepan-1-yl)-2-fluorobenzamide

InChI

InChI=1S/C13H17FN2O/c14-12-8-4-3-7-11(12)13(17)15-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,17)

InChI Key

HCEUPXHUECCPBR-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCCN(CC1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) :

  • Structure : Features a difluorophenyl group instead of azepane.
  • Crystal Packing : Exhibits 1D chains via N-H⋯O hydrogen bonds (N1⋯O1 = 3.054 Å) and C-H⋯F interactions (H⋯F = 2.51–2.56 Å), forming an aR₂²(12) synthon. Aromatic rings are nearly coplanar but deviate by ~23° due to amide plane distortion .
  • Melting Point : 100–102°C .

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) :

  • Structure : Substituted with a benzothiazole ring, introducing aromatic heterocyclic character.
  • Characterization : Confirmed via GC-MS, NMR, and X-ray diffraction. The benzothiazole group may enhance π-stacking interactions compared to azepane .

N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide :

  • Structure : Piperidine (six-membered ring) with a benzyl substituent.
  • Biological Activity : High sigma receptor affinity (Ki = 3.4 nM) due to the basic amine and fluorobenzamide pharmacophore .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

  • Structure : Aliphatic hydroxyl and tertiary-butyl groups.
  • Functionality : Serves as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, a role less likely for azepane due to its reduced Lewis basicity .

Table 1: Structural and Physicochemical Properties

Compound Substituent Melting Point (°C) Key Interactions Biological Relevance
N-(1-azepanyl)-2-fluorobenzamide Azepane Not reported Hypothetical N-H⋯O/F, C-F⋯H/π Potential CNS ligand (inferred)
Fo23 2,3-Difluorophenyl 100–102 N-H⋯O, C-H⋯F, C-F⋯C stacking SDH inhibitor candidate
2-BTFBA Benzothiazole Not reported π-stacking, hydrogen bonding Optical/NLO applications
N-Benzylpiperidin-4-yl derivative Piperidine Not reported Sigma receptor binding PET imaging agent
Hydrogen Bonding and Conformational Analysis
  • Fo23 vs.
  • Piperidine vs. Azepane :
    Piperidine derivatives (e.g., ) show rigid, chair-configured rings ideal for receptor binding. Azepane’s larger ring could adopt boat or twist-chair conformations, altering binding pocket compatibility .

Table 2: Hydrogen-Bonding Parameters

Compound N-H⋯O Distance (Å) C-H⋯F Distance (Å) Synthon Type
Fo23 3.054 2.51–2.56 aR₂²(12)
YAZBIN (analog) 2.54 2.42–2.49 R₂²(12)
Azepanyl derivative* Hypothetical ~3.0 Hypothetical ~2.6 Likely similar

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